molecular formula C21H19N B2623987 9-benzyl-1,4-dimethyl-9H-carbazole CAS No. 120090-53-1

9-benzyl-1,4-dimethyl-9H-carbazole

Cat. No.: B2623987
CAS No.: 120090-53-1
M. Wt: 285.39
InChI Key: FSFQEOSUHMKZLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of carbazole with benzyl chloride and methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 9-benzyl-1,4-dimethyl-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole compounds with various functional groups .

Scientific Research Applications

9-Benzyl-1,4-dimethyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-benzyl-1,4-dimethyl-9H-carbazole involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound of 9-benzyl-1,4-dimethyl-9H-carbazole, known for its excellent optoelectronic properties.

    1,4-Dimethyl-9H-carbazole: A derivative with similar structural features but lacking the benzyl group.

    9-Benzyl-9H-carbazole: Another derivative with a benzyl group but without the methyl substitutions.

Uniqueness

The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

9-benzyl-1,4-dimethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-15-12-13-16(2)21-20(15)18-10-6-7-11-19(18)22(21)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFQEOSUHMKZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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